Thieno[3,2-b]pyridine-5,7(4H,6H)-dione
Description
Properties
Molecular Formula |
C7H5NO2S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
4H-thieno[3,2-b]pyridine-5,7-dione |
InChI |
InChI=1S/C7H5NO2S/c9-5-3-6(10)8-4-1-2-11-7(4)5/h1-2H,3H2,(H,8,10) |
InChI Key |
RCXWDGOULJMHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CS2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Thiophene-3-carbonitrile Derivatives
A key route involves the preparation of 2-amino-5-substituted thiophene-3-carbonitrile intermediates, which undergo cyclization with urea or thiourea to form the thieno[3,2-b]pyridine core with keto groups at positions 5 and 7.
- Procedure : A mixture of 2-amino-5-isopropyl-thiophene-3-carbonitrile and urea or thiourea is heated at approximately 180 °C in a sand bath for 4 hours. The reaction mixture solidifies upon cooling, and the product is isolated by filtration and recrystallized from suitable solvents such as dimethylformamide or dioxane.
- Outcome : This method yields 4-amino-6-isopropyl-5-(2-oxo-propyl)-1H-thieno[2,3-b]pyrimidin-2-one or the corresponding thione derivatives, which are closely related to the target compound.
Grinding Method with Catalytic Acid
An alternative green chemistry approach involves grinding reactants in the presence of a catalytic amount of acetic acid at room temperature.
- Procedure : Sodium 3-oxoprop-1-en-1-olate derivatives of bromobenzofuran are ground with cyanothioacetamide or 2-cyanoacetohydrazide and catalytic acetic acid until a melt forms. The solid product is then washed and recrystallized.
- Application : This method is used for synthesizing fused thieno[2,3-b]pyridine derivatives analogous to thieno[3,2-b]pyridine systems, demonstrating mild conditions and solvent-free synthesis.
Reflux in Glacial Acetic Acid
Refluxing thiophene-3-carbonitrile derivatives in glacial acetic acid promotes ring closure and functional group transformations.
- Procedure : A mixture of 2-amino-5-substituted thiophene-3-carbonitrile and glacial acetic acid is refluxed for 8–12 hours. The reaction mixture is cooled, poured into water, and the precipitate collected.
- Outcome : This method yields 4,6-diamino-2-isopropyl-3-(2-oxo-propyl)-thieno[2,3-b]pyridine-5-carbonitrile and related compounds, which can be further transformed into the target dione.
Use of Carbon Disulfide and Potassium Hydroxide
For thione derivatives and subsequent keto forms, treatment with carbon disulfide under reflux in ethanolic potassium hydroxide is employed.
- Procedure : Compound 3 (2-amino-5-substituted thiophene-3-carbonitrile) is refluxed with excess carbon disulfide in ethanolic KOH for 12 hours. Cooling precipitates the product, which is filtered and recrystallized.
- Significance : This step introduces sulfur functionalities that can be converted into the desired dione structures upon further processing.
Summary of Key Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .
Scientific Research Applications
Thieno[3,2-b]pyridine-5,7(4H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of materials for organic electronics and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Substituted Alkyl Groups
- 3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione Molecular Formula: C₈H₇NO₂S (vs. C₇H₅NO₂S for the parent compound).
- 6-Octyl-5H-thieno[3',4':4,5]thieno[2,3-c]pyrrole-5,7(6H)-dione (DTPD) Molecular Formula: C₁₈H₁₈N₂O₂S₂. Key Difference: Incorporates an additional thiophene and pyrrole ring, creating a more extended π-conjugated system. Stability: The twisted morphology of DTPD results in amorphous structures, reducing shelf life compared to planar analogues like pDTBDT-TTEH .
Pyrrolo- and Selenadiazolo-Pyridine-dione Derivatives
6-(4-Acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 1,2,5-Selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione Molecular Formula: C₄H₂N₄O₂Se. Key Difference: Substitution of sulfur with selenium in the heterocyclic core increases polarizability and redox activity. Synthesis: Prepared via fusion of 5,6-diaminouracils with selenium dioxide, yielding 60%–70% efficiency .
Triazolo- and Thiadiazolo-Pyrimidine-diones
- 4,6-Dimethyl-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline) Molecular Formula: C₆H₆N₆O₂. Reactivity: Methyl groups at the 4-position facilitate thionation at the 7-position using P₄S₁₀ in pyridine, yielding dithionated derivatives . Comparison: Unlike thieno[3,2-b]pyridine-dione, this compound undergoes υ-triazole-thiadiazole rearrangement under thionation, forming stable thiadiazolo-pyrimidinones .
Thieno[2,3-b]pyridine Derivatives
- Ethyl 2-(aryloxo/arylthio)-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate Key Features: Incorporates cyclopropyl and nitro groups, enhancing electrophilicity for nucleophilic substitution reactions.
Data Table: Structural and Functional Comparison
Key Insights from Comparative Studies
- Electronic Effects : Selenium or sulfur substitutions significantly alter redox properties and conjugation, impacting applications in optoelectronics .
- Morphology and Stability: Planar structures (e.g., thieno[3,2-b]pyridine-dione) exhibit better crystallinity and shelf life compared to twisted analogues like DTPD .
- Reactivity : Methyl groups at specific positions (e.g., 4-position in triazolo-pyrimidines) direct thionation reactions, enabling selective functionalization .
Q & A
Basic: What are the standard synthetic protocols for Thieno[3,2-b]pyridine-5,7(4H,6H)-dione?
The synthesis typically involves condensation and cyclization reactions. A common method includes reacting thiophene derivatives with pyridine precursors under reflux in solvents like ethanol or acetonitrile. For example:
- Step 1 : Condensation of 3-aminothiophene-2-carboxylate with β-ketoesters in the presence of a base (e.g., sodium hydroxide) to form a fused intermediate.
- Step 2 : Cyclization via acid-catalyzed intramolecular dehydration to yield the dione structure.
Key parameters include temperature control (70–90°C) and reaction time (8–24 hours). Purity is verified via column chromatography and spectroscopic methods (e.g., NMR, IR) .
Advanced: How can regioselectivity challenges in synthesizing Thieno[3,2-b]pyridine-5,7-dione derivatives be addressed?
Regioselectivity issues arise during functionalization due to competing reactive sites. To mitigate this:
- Use directed metalation strategies (e.g., lithiation at C-3 using LDA) to install substituents selectively.
- Employ protecting groups (e.g., Boc for amines) to block undesired positions during electrophilic substitution.
- Optimize solvent polarity (e.g., DMF for polar intermediates) to stabilize transition states. Recent studies achieved 85% regioselectivity using Pd-catalyzed cross-coupling at C-6 .
Basic: What spectroscopic methods are critical for structural elucidation of Thieno[3,2-b]pyridine-5,7-dione?
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm).
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (~3320 cm⁻¹).
- Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H]+ at m/z 169.18). Crystallography (XRD) is used for absolute configuration determination .
Advanced: How can computational methods predict structure-activity relationships (SAR) for this compound?
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., C-2 and C-6 are reactive in electrophilic substitutions).
- Molecular Docking : Simulates binding to biological targets (e.g., kinase enzymes) using software like AutoDock. Studies show the dione moiety forms hydrogen bonds with ATP-binding pockets.
- Collision Cross-Section (CCS) Predictions : Correlate molecular shape with bioactivity using tools like MOBCAL .
Basic: What biological screening assays are used to evaluate its bioactivity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, IC50 values reported in µM ranges).
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli.
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. Data normalization against controls (e.g., doxorubicin) is critical .
Advanced: How do structural modifications (e.g., methyl or methoxy groups) enhance bioactivity?
- Methyl groups at C-3 increase lipophilicity (logP +0.5), improving membrane permeability (e.g., 3-methyl derivative showed 2x higher cytotoxicity).
- Methoxy groups at C-6 enhance solubility and H-bonding with targets (e.g., 6-methoxy analog reduced IC50 by 40% in kinase inhibition).
- Steric effects : Bulky substituents at C-2 can block metabolic degradation, prolonging half-life .
Advanced: What experimental strategies resolve contradictions in reported biological activities?
Discrepancies (e.g., variable IC50 values) may arise from assay conditions or impurity levels. Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 from ATCC) and culture conditions.
- Metabolic profiling : LC-MS to identify active metabolites confounding results.
- Collaborative validation : Multi-lab studies to confirm reproducibility. A 2024 review highlighted batch-to-batch purity (>98%) as critical for consistent data .
Advanced: How does molecular morphology (crystalline vs. amorphous) impact stability and bioactivity?
- Crystalline forms (e.g., pDTBDT-TTEH) exhibit longer shelf life due to reduced oxidative degradation.
- Amorphous forms (e.g., pDTBDT-DTPD) show faster dissolution rates, enhancing bioavailability.
- Morphology control : Achieved via solvent annealing (e.g., THF vapor) or additives (e.g., PVP). XRD and DSC are used to characterize phases .
Basic: What are the key challenges in scaling up synthesis for research applications?
- Low yields : Optimize stoichiometry (e.g., 1.2:1 molar ratio for cyclization steps).
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Safety : Handle nitrating agents (e.g., N2O5) in fume hoods with quenching protocols .
Advanced: How can stereochemical outcomes be controlled in diastereomeric derivatives?
- Chiral auxiliaries : Use (R)-BINOL to induce enantioselectivity in Pd-catalyzed couplings.
- Asymmetric hydrogenation : Employ Ru-BINAP catalysts for >90% ee.
- Crystallization-induced diastereomer resolution : Separate isomers using hexane/ethyl acetate gradients. A 2022 study achieved 98% de via Zn-mediated desulfurization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
